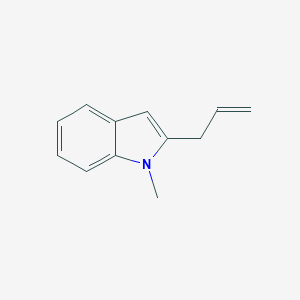
1H-Indole, 1-methyl-2-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-methyl-2-(2-propenyl)- is a type of indole compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(2-Propenyl)-1-methylindole or tryptoline, and it has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-methyl-2-(2-propenyl)- is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Effets Biochimiques Et Physiologiques
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been found to have a neuroprotective effect and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Indole, 1-methyl-2-(2-propenyl)- in lab experiments is its low toxicity. This compound has been found to be relatively safe, even at high doses. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for certain experiments.
Orientations Futures
There are several future directions for research on 1H-Indole, 1-methyl-2-(2-propenyl)-. One potential direction is to investigate the potential of this compound as a lead compound for the development of new drugs. Another potential direction is to explore the mechanism of action of this compound in more detail, in order to gain a better understanding of its biological activities. Additionally, further research could be done to explore the potential applications of this compound in other fields, such as agriculture and food science.
Méthodes De Synthèse
1H-Indole, 1-methyl-2-(2-propenyl)- can be synthesized through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a β-phenylethylamine with an acyl halide in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
1H-Indole, 1-methyl-2-(2-propenyl)- has been found to have various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been found to have potential applications in the fields of drug discovery and medicinal chemistry.
Propriétés
Numéro CAS |
111678-54-7 |
|---|---|
Nom du produit |
1H-Indole, 1-methyl-2-(2-propenyl)- |
Formule moléculaire |
C12H13N |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1-methyl-2-prop-2-enylindole |
InChI |
InChI=1S/C12H13N/c1-3-6-11-9-10-7-4-5-8-12(10)13(11)2/h3-5,7-9H,1,6H2,2H3 |
Clé InChI |
RZEUWURTBVGHFT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1CC=C |
SMILES canonique |
CN1C2=CC=CC=C2C=C1CC=C |
Synonymes |
2-allyl-1-methylindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



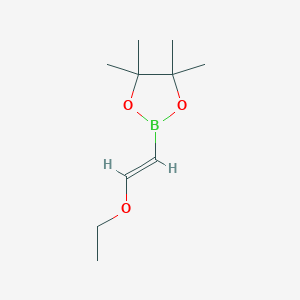
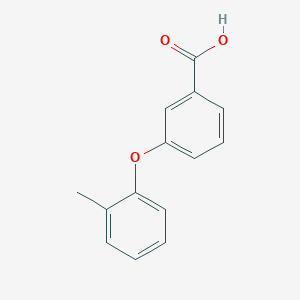
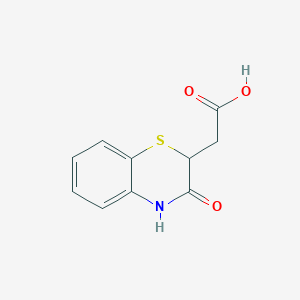
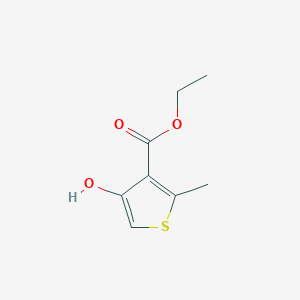
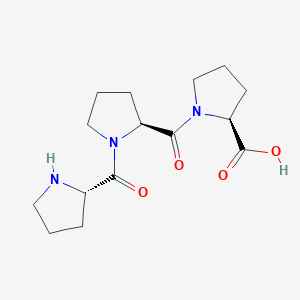
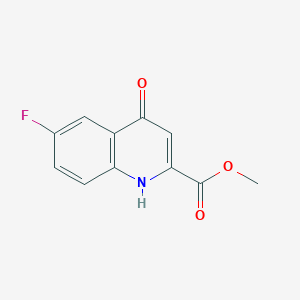
![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)
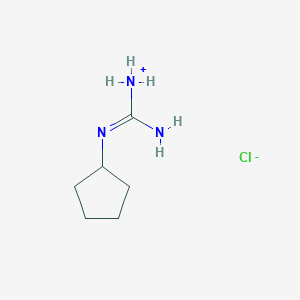
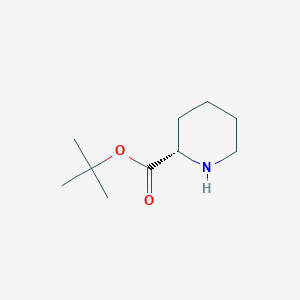
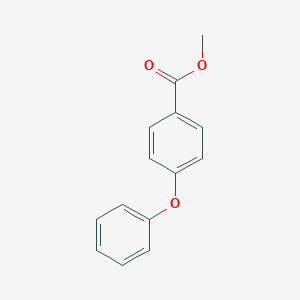
![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
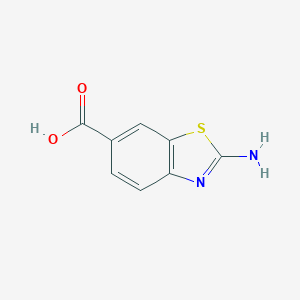
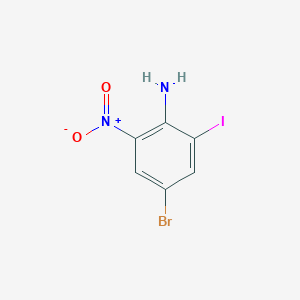
![4'-((trans,trans)-4'-Ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4,5-trifluoro-1,1'-biphenyl](/img/structure/B177553.png)